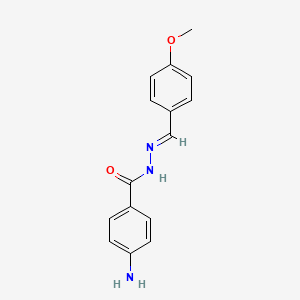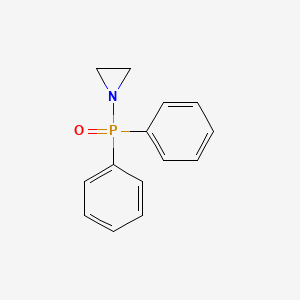
Aziridin-1-yldiphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yldiphenylphosphine oxide is a compound that features an aziridine ring bonded to a diphenylphosphine oxide group. Aziridines are three-membered nitrogen-containing rings known for their significant ring strain, which makes them highly reactive. The diphenylphosphine oxide group is a phosphorus-containing moiety that adds unique chemical properties to the compound. This combination of aziridine and diphenylphosphine oxide makes this compound an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yldiphenylphosphine oxide typically involves the reaction of aziridine with diphenylphosphine oxide under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with diphenylphosphine oxide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yldiphenylphosphine oxide undergoes various types of chemical reactions due to the reactive nature of the aziridine ring and the diphenylphosphine oxide group. Some common reactions include:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different amine derivatives.
Oxidation: The diphenylphosphine oxide group can undergo oxidation reactions, forming phosphine oxides with higher oxidation states.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Solvents: Acetonitrile, dichloromethane
Catalysts: Lewis acids, bases like triethylamine
Major Products Formed
The major products formed from these reactions include various amine derivatives, phosphine oxides, and substituted aziridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Aziridin-1-yldiphenylphosphine oxide has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a potential inhibitor of biological pathways.
Medicine: Due to its cytotoxic properties, it is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of Aziridin-1-yldiphenylphosphine oxide involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, disrupting their normal function. The diphenylphosphine oxide group can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Azetidine: Another three-membered nitrogen-containing ring with similar reactivity but different chemical properties.
N-tert-butylsulfinyl ketimine derivatives: Used in diastereoselective aziridination reactions.
Uniqueness
Aziridin-1-yldiphenylphosphine oxide is unique due to the combination of the aziridine ring and the diphenylphosphine oxide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
14839-78-2 |
|---|---|
Molecular Formula |
C14H14NOP |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
1-diphenylphosphorylaziridine |
InChI |
InChI=1S/C14H14NOP/c16-17(15-11-12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
XBDGFRDNSRXZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
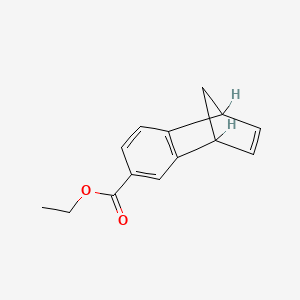

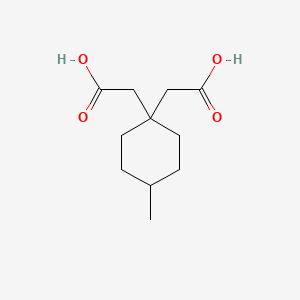
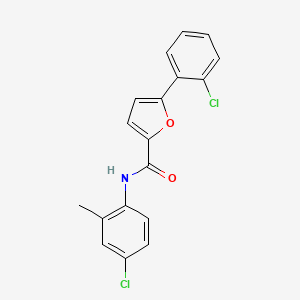


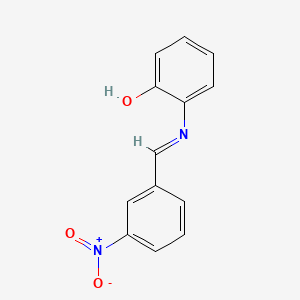
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)

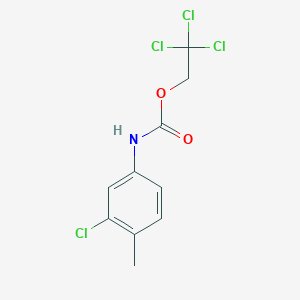
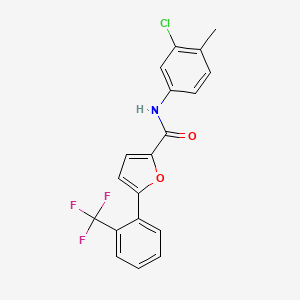
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
